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Compound of Interest

Compound Name: Dimethyl 2-propylmalonate

Cat. No.: B082164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Dimethyl 2-propylmalonate (CAS Numbers: 14035-96-2, 163033-62-3), a key intermediate in

organic synthesis. This document details predicted Nuclear Magnetic Resonance (NMR) and

Infrared (IR) data, and characteristic Mass Spectrometry (MS) fragmentation patterns. It also

outlines standardized experimental protocols for acquiring such data, intended to support

research and development activities.

Spectroscopic Data
Due to the limited availability of experimentally derived public data for Dimethyl 2-
propylmalonate, the following sections present a combination of predicted and characteristic

spectroscopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Below are the predicted ¹H and ¹³C NMR spectral data for Dimethyl 2-propylmalonate.

Table 1: Predicted ¹H NMR Data for Dimethyl 2-propylmalonate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.73 s 6H 2 x -OCH₃

~3.35 t 1H -CH(COOCH₃)₂

~1.95 m 2H -CH₂-CH₂-CH₃

~1.35 m 2H -CH₂-CH₂-CH₃

~0.92 t 3H -CH₂-CH₃

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Multiplicity (s = singlet, t = triplet, m = multiplet) and integration values are based on the

molecular structure.

Table 2: Predicted ¹³C NMR Data for Dimethyl 2-propylmalonate

Chemical Shift (δ) ppm Assignment

~169.5 2 x C=O

~52.5 2 x -OCH₃

~51.0 -CH(COOCH₃)₂

~32.0 -CH₂-CH₂-CH₃

~20.0 -CH₂-CH₂-CH₃

~13.8 -CH₂-CH₃

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected

characteristic IR absorption bands for Dimethyl 2-propylmalonate are listed below.

Table 3: Characteristic IR Absorption Bands for Dimethyl 2-propylmalonate
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2960-2850 Medium-Strong C-H stretch (alkane)

~1750-1735 Strong C=O stretch (ester)

~1435 Medium C-H bend (methyl)

~1250-1100 Strong C-O stretch (ester)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, aiding in the determination of its molecular weight and structure.

Table 4: Expected Mass Spectrometry Data for Dimethyl 2-propylmalonate

m/z Relative Intensity Assignment

174.1 Low [M]⁺ (Molecular Ion)

143.1 Medium [M - OCH₃]⁺

115.1 Medium [M - COOCH₃]⁺

88.1 High [CH₃OOC-CH=C=O]⁺

59.1 Medium [COOCH₃]⁺

Note: The molecular weight of Dimethyl 2-propylmalonate (C₈H₁₄O₄) is 174.19 g/mol . The

fragmentation pattern is based on typical ester fragmentation pathways. A key fragment

observed for this molecule is at m/z 143, corresponding to the loss of a methoxy group [M-31]

[1].

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a liquid

sample like Dimethyl 2-propylmalonate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of Dimethyl 2-propylmalonate in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃).

The solvent should be of high purity to avoid extraneous signals.

Transfer the solution to a clean, dry 5 mm NMR tube.

Ensure the sample height in the tube is sufficient to be within the detection region of the

NMR probe.

Instrument Parameters (¹H NMR):

Spectrometer: 300-600 MHz

Pulse Sequence: Standard single-pulse experiment

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16 (can be adjusted based on sample concentration)

Spectral Width: 0-12 ppm

Instrument Parameters (¹³C NMR):

Spectrometer: 75-150 MHz

Pulse Sequence: Proton-decoupled pulse sequence

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)
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Spectral Width: 0-220 ppm

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., Tetramethylsilane, TMS).

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a small drop of Dimethyl 2-propylmalonate between two salt plates (e.g., NaCl or

KBr).

Gently press the plates together to form a thin liquid film.

Instrument Parameters (FT-IR):

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Mode: Transmittance or Absorbance

Data Acquisition and Processing:

Acquire a background spectrum of the clean, empty salt plates.

Acquire the sample spectrum.
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The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final IR spectrum.

Identify and label the major absorption peaks.

Mass Spectrometry (MS)
Sample Introduction:

Direct Infusion: Dissolve a small amount of Dimethyl 2-propylmalonate in a suitable

volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10

µg/mL. Infuse the solution directly into the ion source using a syringe pump.

Gas Chromatography-Mass Spectrometry (GC-MS): Dilute the sample in a volatile

solvent. Inject a small volume (e.g., 1 µL) into the GC, where it will be vaporized and

separated before entering the mass spectrometer.

Ionization Method:

Electron Ionization (EI): Typically used with GC-MS. A standard electron energy of 70 eV is

used to induce fragmentation.

Mass Analyzer Parameters:

Mass Range: Scan a range appropriate for the expected molecular weight and fragments

(e.g., m/z 40-300).

Scan Rate: Dependent on the instrument and sample introduction method.

Data Analysis:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Compare the obtained spectrum with spectral databases if available.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Dimethyl 2-propylmalonate.
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Caption: General workflow for the spectroscopic analysis of Dimethyl 2-propylmalonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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